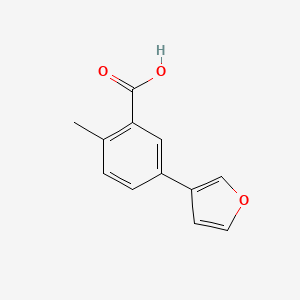![molecular formula C11H18N4OS B7590036 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its effects on the human body. MPTP was first synthesized in the 1970s and was initially used as a herbicide. However, it was later discovered that MPTP has neurotoxic effects and can cause Parkinson's disease-like symptoms in humans. Since then, MPTP has been used as a tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
Mécanisme D'action
MPTP is metabolized in the body to MPP+, which is selectively toxic to dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters in the neurons and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease-like symptoms include tremors, rigidity, bradykinesia, and postural instability. These symptoms are caused by the selective loss of dopaminergic neurons in the substantia nigra. MPTP has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a useful tool for studying the mechanisms of Parkinson's disease and for developing new treatments for the condition. However, there are some limitations to using MPTP in lab experiments. MPTP-induced Parkinson's disease-like symptoms are not identical to the symptoms of human Parkinson's disease, and the neurodegenerative process in MPTP-induced Parkinson's disease is more rapid than in human Parkinson's disease. Additionally, MPTP is a neurotoxin and can be dangerous to handle, requiring strict safety protocols.
Orientations Futures
There are several future directions for research on MPTP and Parkinson's disease. One area of research is focused on developing new treatments for Parkinson's disease based on the mechanisms of MPTP-induced neurodegeneration. Another area of research is focused on understanding the role of oxidative stress and inflammation in the neurodegenerative process. Additionally, there is ongoing research into the use of MPTP as a tool for studying other neurodegenerative diseases.
Méthodes De Synthèse
MPTP can be synthesized using a variety of methods, including the reaction of 2-chloroethylamine hydrochloride with 5-methyl-1H-pyrazole-4-carboxylic acid followed by the reaction with thioamide. The final product is then purified using chromatography techniques.
Applications De Recherche Scientifique
MPTP has been extensively studied for its effects on the human body, particularly its ability to induce Parkinson's disease-like symptoms in humans. MPTP is selectively toxic to dopaminergic neurons in the substantia nigra, which are the same neurons that are affected in Parkinson's disease. This makes MPTP an ideal tool for studying the mechanisms of Parkinson's disease and for developing new treatments for the condition.
Propriétés
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-9(5-14-15-8)3-2-4-12-11(16)10-6-17-7-13-10/h5,10,13H,2-4,6-7H2,1H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYONFXBJMZUMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C2CSCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589958.png)
![3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7589966.png)
![4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B7589972.png)
![2-Methyl-3-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589995.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7590000.png)


![4-[(5-Bromo-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B7590014.png)
![Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)


![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)
